No Direct Quantitative Comparator Data Found for the N,N-Diethyl vs. N-Aryl Acetamide Series
A thorough search of public databases, patents, and primary literature yielded no head-to-head quantitative comparison between N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide and any defined analog. The structurally closest compound with available data is the N-[3-(trifluoromethyl)phenyl]acetamide variant (BDBM95868), which inhibits T. brucei methionyl-tRNA synthetase with an IC50 of 205 nM [1]. No equivalent target-engagement data exist for the target compound. This constitutes a critical evidence gap for scientific procurement.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2-[3-(2-keto-2-morpholino-acetyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide; IC50 = 205 nM |
| Quantified Difference | Not calculable |
| Conditions | Recombinant methionyl-tRNA synthetase from Trypanosoma brucei brucei strain 927/4 |
Why This Matters
The absence of measured activity prevents any evidence-based claim of superiority, equivalence, or inferiority relative to close analogs, directly impacting compound selection for target-based screening.
- [1] BindingDB. (n.d.). BDBM95868: IC50 = 205 nM (methionyl-tRNA synthetase, T. brucei). Retrieved from http://bdb2.ucsd.edu View Source
